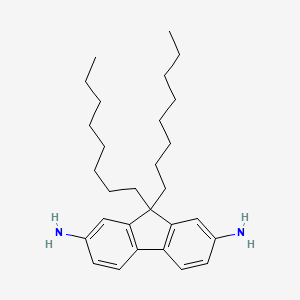

9,9-Dioctyl-9H-fluorene-2,7-diamine

Description

The exact mass of the compound 9,9-Dioctyl-9H-fluorene-2,7-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9,9-Dioctyl-9H-fluorene-2,7-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dioctyl-9H-fluorene-2,7-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-dioctylfluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20,30-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBGRHFVFWTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731497 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851042-10-9 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Diamino-9,9-di-n-octylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Unseen Workhorse of Organic Electronics

An In-Depth Technical Guide to 9,9-Dioctyl-9H-fluorene-2,7-diamine: A Core Building Block for Advanced Functional Materials

In the landscape of materials science, certain molecules, while not always in the spotlight, form the fundamental backbone of technological innovation. 9,9-Dioctyl-9H-fluorene-2,7-diamine is one such cornerstone. To the uninitiated, it is a complex name for a white powder. To the researcher and development scientist, it is a versatile and indispensable building block for a new generation of organic electronics. Its rigid, planar fluorene core provides exceptional thermal stability and a high photoluminescence quantum yield, while the diamine functionalities offer reactive sites for polymerization and functionalization. The long dioctyl chains at the C-9 position are not merely decorative; they are a crucial design choice to impart solubility in common organic solvents, making the molecule and its derivatives solution-processable—a key requirement for cost-effective, large-area device fabrication.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its use, the rationale for specific experimental protocols, and the intricate relationship between its molecular structure and the high-performance characteristics of the materials derived from it. We will explore its synthesis, delve into its pivotal role in Organic Light-Emitting Diodes (OLEDs) and solar cells, and provide validated protocols for its practical application.

Molecular Profile and Physicochemical Properties

9,9-Dioctyl-9H-fluorene-2,7-diamine is an aromatic amine characterized by a central fluorene ring system. The nitrogen atoms at the 2 and 7 positions make the molecule electron-rich and serve as primary points for chemical modification, most notably polymerization.

The molecule's properties are summarized below, providing a quick reference for experimental design.

| Property | Value | Source |

| IUPAC Name | 9,9-dioctylfluorene-2,7-diamine | [1] |

| CAS Number | 851042-10-9 | [1] |

| Molecular Formula | C₂₉H₄₄N₂ | [1][2] |

| Molecular Weight | 420.67 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically >98% | [2] |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

Synthesis and Purification: From Precursor to Polymer-Ready Monomer

The reliable synthesis of high-purity 9,9-Dioctyl-9H-fluorene-2,7-diamine is critical for achieving high-performance polymers with reproducible properties. Trace impurities can act as charge traps or quenching sites, severely degrading the performance of an electronic device. The most common laboratory-scale synthesis starts from the commercially available 2,7-dibromofluorene.

A common synthetic pathway involves the alkylation of 2,7-dibromofluorene to introduce the solubilizing octyl chains, followed by the conversion of the bromo groups to amino groups. While several methods exist for the amination step, a classical approach involves nitration followed by reduction, which is often robust and high-yielding.

Detailed Experimental Protocol: Synthesis

A reliable two-step synthesis starting from 2,7-dibromofluorene is detailed below.

Part A: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene

-

Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-dibromofluorene (1 equivalent), 1-bromooctane (2.5 equivalents), and toluene.

-

Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

-

Reaction Execution: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise. Heat the mixture to 80-90 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water and extract the organic phase with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 2,7-dibromo-9,9-dioctylfluorene as a white solid.

Part B: Synthesis of 9,9-Dioctyl-9H-fluorene-2,7-diamine from 2,7-Dinitro Precursor [3] (Note: This assumes prior nitration of 9,9-dioctylfluorene to 2,7-dinitro-9,9-dioctylfluorene)

-

Reaction Setup: Suspend 2,7-dinitro-9,9-dioctylfluorene (1 equivalent) in a mixture of concentrated hydrochloric acid (HCl) and glacial acetic acid in a round-bottom flask.

-

Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5-10 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.

-

Reaction Execution: Heat the reaction mixture to 65-70 °C for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the mixture and pour it onto ice. Neutralize carefully with a concentrated NaOH solution until the solution is strongly basic (pH > 12), which will precipitate tin salts.

-

Extraction and Purification: Extract the product with ethyl acetate or diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting crude product is then purified by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to afford the target diamine.

Core Applications in Organic Electronics and Beyond

The unique combination of photophysical properties, chemical reactivity, and processability makes 9,9-dioctyl-9H-fluorene-2,7-diamine a critical component in several high-tech applications.

Hole-Transporting and Emissive Polymers for OLEDs

The most prominent application of this monomer is in the synthesis of polyfluorenes (PFOs), a class of polymers renowned for their strong blue fluorescence and high charge carrier mobility.[4][5][6] The diamine serves as a monomer in polymerization reactions, such as Suzuki or Yamamoto coupling (after conversion to a dihalide) or in polycondensation reactions.

In an OLED device, polymers derived from this monomer often serve as the emissive layer (EML) or a hole-transport layer (HTL). The fluorene backbone provides a rigid, conjugated system that facilitates efficient intramolecular energy migration to emissive sites, while the high Highest Occupied Molecular Orbital (HOMO) energy level, influenced by the electron-donating amine groups, ensures efficient injection of holes from the anode.

Table of Typical PFO Properties:

| Property | Typical Value Range | Significance |

| Absorption Peak (λ_max) | 380 - 400 nm | Corresponds to π-π* transition of the conjugated backbone. |

| Emission Peak (λ_em) | 410 - 440 nm (Blue) | Determines the color of the emitted light.[6] |

| Photoluminescence Quantum Yield (PLQY) | 50 - 80% in solution | High efficiency of converting absorbed photons to emitted photons.[7] |

| HOMO Level | -5.7 to -5.9 eV | Facilitates hole injection from standard anodes (e.g., PEDOT:PSS). |

| LUMO Level | -2.1 to -2.4 eV | Energy level for electron injection. |

| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | Crucial for efficient charge transport through the layer. |

A persistent challenge in blue-emitting PFOs is the emergence of a lower-energy green emission band during device operation, often attributed to the formation of ketone defects (fluorenone) at the C-9 position or aggregate states.[8] The diamine functionality of the monomer allows for copolymerization with other units to tune the emission color and improve device stability.

Building Block for Photovoltaic Materials

The electron-rich nature of the fluorene-diamine unit makes it an excellent electron-donor building block for active materials in organic solar cells (OSCs) and perovskite solar cells (PSCs).

-

In Organic Solar Cells: It is used to construct donor-acceptor (D-A) copolymers. When copolymerized with an electron-accepting monomer, the resulting polymer exhibits a broad absorption spectrum that can more effectively harvest the solar spectrum.[9] The diamine groups can be functionalized to tune the energy levels and morphology of the active layer.[9]

-

In Perovskite Solar Cells: The fluorene core is a key component in state-of-the-art hole-transporting materials (HTMs) like Spiro-OMeTAD. Derivatives of 9,9-dioctyl-9H-fluorene-2,7-diamine are used to synthesize novel, cost-effective HTMs.[10][11] These materials efficiently extract positive charges (holes) from the perovskite layer and transport them to the electrode, which is essential for high power conversion efficiency.[12][13]

Emerging Applications

-

Electrochromic Polymers: Polymers containing the 9,9-dioctylfluorene unit can exhibit electrochromism, changing color in response to an applied voltage. This makes them suitable for applications in smart windows, displays, and sensors.[14]

-

Medicinal Chemistry Scaffolds: The rigid fluorene diamine structure has been explored as a scaffold for designing bioactive molecules. For instance, derivatives have been synthesized and tested as potent inhibitors of the Hepatitis C Virus.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 9,9-Dioctyl-9H-fluorene-2,7-diamine is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1]

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Outlook

9,9-Dioctyl-9H-fluorene-2,7-diamine is far more than a simple organic chemical. It is a masterfully designed molecular unit that balances rigidity with solubility, and photophysical excellence with chemical versatility. Its impact is already deeply embedded in the technology of OLED displays and is rapidly growing in the field of next-generation solar energy.

Future research will likely focus on leveraging the diamine functionalities for creating more complex, three-dimensional architectures to further suppress aggregation-caused quenching in OLEDs. In photovoltaics, its derivatives will be crucial in the quest for HTMs that enhance the long-term stability of perovskite solar cells, a key hurdle for their commercialization. As a foundational building block, the innovations stemming from 9,9-dioctyl-9H-fluorene-2,7-diamine are set to continue shaping the future of organic electronics.

References

-

9,9-Dioctyl-9H-fluorene-2,7-diamine | CymitQuimica.

-

Ibrahim, N. A., et al. (2020). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 25(15), 3498.

-

Yıldırım, M., et al. The synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) organic semiconductor and use of it as an interlayer on Au/n-Si diode. ResearchGate.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59306005, 2,7-Diamino-9,9-di-n-octylfluorene. PubChem.

-

Capan, A., et al. (2016). Design and Synthesis of 9,9-Dioctyl-9H-Fluorene Based Electrochromic Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 54(3), 325-334.

-

Borun New Material Technology Co., Ltd. (2023). Boost OLED Efficiency: The Role of Poly(9,9-dioctyl-9H-fluorene-2,7-diyl).

-

Kaul, P., et al. (2021). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9'-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Digital Scholarship@UNLV.

-

Ragoussi, M-E., et al. (2011). 2,7-Diaminofluorene-based organic dyes for dye-sensitized solar cells: effect of auxiliary donor on optical and electrochemical properties. The Journal of Organic Chemistry, 76(15), 6045-6056.

-

Kaul, P., et al. (2021). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Molecules, 26(6), 1560.

-

9,9-Dioctyl-2,7-dibromofluorene 96%. Sigma-Aldrich.

-

de Melo, M., et al. (2007). Photophysical properties and quantum chemical studies of poly(2,7-9,9'-dihexylfluorene-dyil). Journal of the Brazilian Chemical Society, 18(2), 360-368.

-

Poly(9,9-dioctyl-9H-fluorene-2,7-diyl). Alfa Chemistry.

-

Poly(9,9-dioctyl-9H-fluorene-2,7-diyl), 3,5-dimethylphenyl terminated. Sigma-Aldrich.

-

Liu, Y., et al. (2021). Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. Journal of Materials Chemistry A, 9(4), 2259-2267.

-

Chen, Y., et al. (2023). Spiro [Fluorene-9, 9′- Xanthene]-based Hole Shuttle Materials for Effective Defect Passivation in Perovskite Solar Cells. Journal of Materials Chemistry A.

-

Rakstys, K., et al. (2015). A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells. Journal of Materials Chemistry A, 3(30), 15482-15487.

-

Saliba, M., et al. (2016). Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability. Journal of Materials Chemistry A, 4(44), 17439-17445.

Sources

- 1. 2,7-Diamino-9,9-di-n-octylfluorene | C29H44N2 | CID 59306005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,9-Dioctyl-9H-fluorene-2,7-diamine | CymitQuimica [cymitquimica.com]

- 3. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 6. Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) 3,5-dimethylphenyl terminated Poly(9,9-di-n-octylfluorenyl-2,7-diyl) [sigmaaldrich.com]

- 7. scielo.br [scielo.br]

- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 9. 2,7-Diaminofluorene-based organic dyes for dye-sensitized solar cells: effect of auxiliary donor on optical and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 9,9-Dioctyl-9H-fluorene-2,7-diamine: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dioctyl-9H-fluorene-2,7-diamine is a critical organic building block, primarily recognized for its role as a monomer in the synthesis of advanced functional polymers. Its unique chemical architecture, combining a rigid, planar fluorene core with flexible alkyl chains and reactive amine groups, imparts a desirable combination of solubility, thermal stability, and optoelectronic activity to the materials derived from it. This guide provides an in-depth analysis of its molecular structure, established synthesis and purification protocols, and its significant applications in materials science, particularly in the realm of organic electronics.

Part 1: Molecular Structure and Physicochemical Properties

The functionality of 9,9-Dioctyl-9H-fluorene-2,7-diamine is intrinsically linked to its distinct structural components. Understanding this relationship is paramount for designing and synthesizing new materials with tailored properties.

Core Structural Analysis

The molecule can be deconstructed into three key components:

-

The Fluorene Core: This tricyclic aromatic system (C₁₃H₈) is inherently rigid and planar. This planarity facilitates π-π stacking in the solid state, which is crucial for charge transport in organic semiconductor applications. The aromatic nature of the core is the foundation of its electronic properties, contributing to its use in light-emitting polymers.[1][2]

-

The 9,9-Dioctyl Chains: Two n-octyl chains (-C₈H₁₇) are attached to the C9 position of the fluorene core. This substitution serves a critical purpose: it disrupts the close packing of the rigid fluorene units. Causality: Without these bulky, flexible chains, the resulting polymers would be highly crystalline, insoluble, and unprocessable, rendering them unsuitable for device fabrication via solution-based methods like spin-coating. The octyl groups ensure solubility in common organic solvents, a prerequisite for creating the thin films used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices.[3]

-

The 2,7-Diamine Groups: The amine (-NH₂) functionalities at the 2 and 7 positions are the primary reactive sites of the molecule.[4] They allow it to act as a diamine monomer, enabling polymerization reactions, such as polycondensation or ring-transmutation polymerization, to form high-molecular-weight polymers.[5][6] Furthermore, these electron-donating groups modulate the electronic properties of the fluorene core, influencing the HOMO/LUMO energy levels of the resulting polymers.

Physicochemical and Spectroscopic Data

Precise characterization is essential for verifying the purity and identity of the compound before its use in sensitive applications. The data below represents typical values reported in the literature and supplier technical sheets.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₄₄N₂ | [4][7] |

| Molecular Weight | 420.67 g/mol | [7] |

| Appearance | Light orange to yellow/green powder or crystals | [8] |

| Melting Point | 58-63 °C (DSC peak max at 69 °C) | [5][9] |

| Solubility | Soluble in DMSO, THF, Chloroform | [9] |

| Storage | Room temperature, sealed in dry, dark conditions |[8] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a definitive tool for structural confirmation. Key expected signals include aromatic protons on the fluorene backbone, aliphatic protons from the two distinct environments in the octyl chains, and the amine protons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic peaks corresponding to N-H stretching of the primary amine groups (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic components, and C=C stretching from the aromatic rings.[5]

Part 2: Synthesis and Purification Protocols

The synthesis of high-purity 9,9-Dioctyl-9H-fluorene-2,7-diamine is a multi-step process that demands precision. The most common route begins with the alkylation of fluorene, followed by nitration and subsequent reduction.

Synthetic Workflow: A Mechanistic Overview

The overall synthesis can be visualized as a logical progression from a simple hydrocarbon to a functionalized diamine monomer.

Caption: Synthetic workflow for 9,9-Dioctyl-9H-fluorene-2,7-diamine.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol is based on the well-established reduction of the dinitro precursor using tin(II) chloride.[10]

Objective: To synthesize 9,9-Dioctyl-9H-fluorene-2,7-diamine from 2,7-Dinitro-9,9-dioctylfluorene.

Materials:

-

2,7-Dinitro-9,9-dioctylfluorene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,7-Dinitro-9,9-dioctylfluorene (1 equivalent) with acetic acid.

-

Addition of Reducing Agent: Add an excess of SnCl₂·2H₂O (approx. 20 equivalents) to the flask, followed by the careful addition of concentrated HCl. Expertise Insight: The combination of SnCl₂ in strong acid is a classic and robust method for the reduction of aromatic nitro groups to amines. Acetic acid is used as a co-solvent to ensure the solubility of the organic starting material.[10]

-

Reaction: Heat the mixture to reflux (typically around 65-70 °C) for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly pour the suspension into a large beaker containing a chilled aqueous solution of NaOH. Causality: This step is highly exothermic and must be done carefully. The goal is to neutralize the excess acid and precipitate the tin salts, while ensuring the product amine remains in its free base form. Adjust the pH until it is strongly basic (pH > 12).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. The organic product will move into the ethyl acetate layer.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification (Self-Validation): The crude product should be purified by column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective. The purity of the collected fractions must be verified by TLC and confirmed by NMR spectroscopy before use in subsequent polymerization reactions.

Part 3: Applications and Significance

The primary value of 9,9-Dioctyl-9H-fluorene-2,7-diamine lies in its role as a monomer for creating conjugated polymers, most notably polyfluorenes (PFs).

Polymer Synthesis for Organic Electronics

Polyfluorenes are a premier class of materials for OLEDs due to their high photoluminescence quantum yields and excellent thermal stability.[9] The diamine monomer can be copolymerized with other aromatic compounds (e.g., bis(pyrylium salt)s) through reactions like ring-transmutation polymerization to create poly(pyridinium salt)-fluorene polymers.[5][6]

Caption: From monomer to application in organic electronics.

These polymers often serve as the emissive layer or host material in OLED devices.[1] The fluorene unit provides a blue emission backbone, which can be tuned by copolymerization with other monomers.[9]

Hole-Transporting Materials

Derivatives of this diamine, such as 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline), are synthesized and used as hole-transporting layers (HTLs) in electronic devices.[11] The amine functionalities provide the necessary electron-donating character for efficient hole injection and transport, a critical function for balancing charge carriers within an OLED and improving overall device efficiency.[2]

Covalent Organic Frameworks (COFs)

As a diamine linker, this molecule is also a candidate for the synthesis of 2D Covalent Organic Frameworks. These porous crystalline materials have potential applications in gas storage, catalysis, and sensing.[12]

Conclusion

9,9-Dioctyl-9H-fluorene-2,7-diamine is more than a simple chemical compound; it is a carefully designed molecular tool. Its structure is a deliberate balance of rigidity for electronic performance and flexibility for processability. The amine groups provide reactive handles for building complex macromolecular architectures. A thorough understanding of its synthesis and purification is crucial, as the performance of the final electronic devices is highly sensitive to monomer purity. As research into next-generation organic electronics continues, this fluorene derivative will undoubtedly remain a cornerstone building block for innovation.

References

-

PubChem. 2,7-Diamino-9,9-di-n-octylfluorene. National Center for Biotechnology Information. Available from: [Link]

-

Al-Atar, M., et al. (2021). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9'-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Digital Scholarship@UNLV. Available from: [Link]

-

Al-Atar, M., et al. (2021). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Molecules, 26(6), 1560. National Center for Biotechnology Information. Available from: [Link]

-

Borun America. (2023). Boost OLED Efficiency: The Role of Poly(9,9-dioctyl-9H-fluorene-2,7-diyl). Available from: [Link]

-

Yıldırım, M., et al. (2021). The synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) organic semiconductor and use of it as an interlayer on Au/n-Si diode. Journal of Materials Science: Materials in Electronics, 32(15), 20436-20447. ResearchGate. Available from: [Link]

-

Hrehorova, E., et al. (2008). Polymer Light-Emitting Diodes Based on Poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl]. Acta Polytechnica, 48(2). ResearchGate. Available from: [Link]

-

Al-Atar, M., et al. (2021). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. MDPI. Available from: [Link]

-

El-Sayed, M. T., et al. (2018). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 23(10), 2673. MDPI. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) 3,5-dimethylphenyl terminated Poly(9,9-di-n-octylfluorenyl-2,7-diyl) [sigmaaldrich.com]

- 4. 9,9-Dioctyl-9H-fluorene-2,7-diamine | CymitQuimica [cymitquimica.com]

- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 6. Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-Diamino-9,9-di-n-octylfluorene | C29H44N2 | CID 59306005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9,9-Dioctyl-9H-fluorene-2,7-diaMine | 851042-10-9 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 9,9-Dioctyl-9H-fluorene-2,7-diamine - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to 9,9-Dioctyl-9H-fluorene-2,7-diamine (CAS 851042-10-9): From Advanced Material Precursor to Biomedical Applications

Introduction: Unveiling the Potential of a Versatile Fluorene Monomer

9,9-Dioctyl-9H-fluorene-2,7-diamine, identified by CAS number 851042-10-9, is a highly versatile organic compound that has garnered significant interest within the scientific community.[1] While its primary application lies in the realm of materials science as a key building block for organic semiconductors, its derivatives are demonstrating increasing promise in the biomedical field.[2][3] This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis of its polymeric derivatives to their cutting-edge applications in drug development and bio-imaging. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this fluorene-based monomer and its polymeric counterparts.

Part 1: Core Properties of 9,9-Dioctyl-9H-fluorene-2,7-diamine

The foundational characteristics of 9,9-Dioctyl-9H-fluorene-2,7-diamine are crucial for its application as a monomer in polymerization reactions. The two octyl chains at the C9 position of the fluorene core are a key design feature, imparting solubility in common organic solvents, which is essential for solution-based processing of its polymers. The diamine functional groups at the C2 and C7 positions provide reactive sites for polymerization, typically through cross-coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 9,9-Dioctyl-9H-fluorene-2,7-diamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 851042-10-9 | [1] |

| Molecular Formula | C29H44N2 | [4][5] |

| Molecular Weight | 420.69 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | >98% (typically) | [4] |

| Solubility | Soluble in common organic solvents | [6] |

| UV-Vis Absorption (Polymers) | ~380 nm (fluorene segment) | [7] |

| Fluorescence Emission (Polymers) | Blue light emission | [6] |

Part 2: Synthesis of Polyfluorene Derivatives

The primary utility of 9,9-Dioctyl-9H-fluorene-2,7-diamine lies in its role as a monomer for the synthesis of conjugated polyfluorene derivatives. These polymers are renowned for their exceptional optoelectronic properties, including high photoluminescence quantum yields and thermal stability.[6] The most common method for the synthesis of these polymers is the Palladium-catalyzed Suzuki cross-coupling reaction.[7][8]

Experimental Protocol: Suzuki Cross-Coupling Polymerization

This protocol outlines a general procedure for the synthesis of a polyfluorene copolymer using 9,9-Dioctyl-9H-fluorene-2,7-diamine.

Materials:

-

9,9-Dioctyl-9H-fluorene-2,7-diamine

-

A diboronic acid or diboronic ester co-monomer (e.g., 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole for a red-emitting copolymer)[9]

-

Palladium catalyst (e.g., Pd(PPh3)4)[9]

-

Base (e.g., aqueous potassium carbonate)[9]

-

Anhydrous toluene[9]

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a Schlenk flask, dissolve 9,9-Dioctyl-9H-fluorene-2,7-diamine and the co-monomer in anhydrous toluene under an inert atmosphere.

-

Add the palladium catalyst to the reaction mixture.

-

Add the aqueous base solution to the flask.

-

Heat the reaction mixture to reflux (typically 85-90 °C) with vigorous stirring for 24-48 hours.[9]

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The precipitated polymer is then filtered, washed with methanol and acetone, and dried under vacuum.

-

Further purification can be achieved by Soxhlet extraction or column chromatography.

Workflow for Polyfluorene Synthesis

Caption: Conceptual pathway from monomer to biomedical applications of polyfluorene derivatives.

Part 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 9,9-Dioctyl-9H-fluorene-2,7-diamine.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

9,9-Dioctyl-9H-fluorene-2,7-diamine is a pivotal compound at the interface of materials science and biomedical research. Its primary role as a monomer for the synthesis of advanced organic semiconductors has paved the way for the development of highly efficient electronic and optoelectronic devices. Furthermore, the unique fluorescent and biocompatible properties of its polymeric derivatives are opening up exciting new avenues in bioimaging, biosensing, and drug delivery. As research continues to uncover the full potential of fluorene-based materials, 9,9-Dioctyl-9H-fluorene-2,7-diamine is set to remain a compound of significant interest to a broad spectrum of the scientific community.

References

- Novel red-emitting fluorene-based copolymers. (n.d.). Elsevier.

- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (2023). PMC.

- Optical and Electronic Properties of Fluorene-Based Copolymers and Their Sensory Applications. (2013).

- Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. (2021). PMC.

- Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hep

- Crystalline Forms and Emission Behavior of Poly(9,9-di-n-octyl-2,7-fluorene). (2005).

- 9,9-Dioctyl-9H-fluorene-2,7-diamine. (n.d.). CymitQuimica.

- Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. (2021). Digital Scholarship@UNLV.

- Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes. (2021). RSC Publishing.

- Structural Polyfluorene Derivative Nanocarriers with Promising Fluorescence Emission and Antifouling Properties. (2022).

- Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. (2023). PMC.

- Poly(9,9-dioctyl-9H-fluorene-2,7-diyl)

- Process intensified synthesis of luminescent poly(9,9-dioctylfluorene-alt-benzothiadiazole) and polyvinyl alcohol based shape memory polymeric nanocomposite sensors toward cold chain logistics information monitoring. (2023). Polymer Chemistry.

- Polyfluorene. (n.d.). Wikipedia.

- 2,7-Diamino-9,9-di-n-octylfluorene. (n.d.). PubChem.

- Poly(9,9-di-n-octylfluorenyl-2,7-diyl) light-emitting polymer. (n.d.). Sigma-Aldrich.

- End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. (2017). PMC.

- 9,9-Dioctyl-9H-fluorene-2,7-diamine. (n.d.). Advanced ChemBlocks.

- 9,9-Dioctyl-9H-fluorene-2,7-di-yl)bis-(4,4,5,5-tetra-methyl-1,3,2-dioxaborolane). (2011). PubMed.

- Synthesis of Poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctylfluorene) via Direct Arylation Polycondensation. (2014).

- Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). PubMed Central.

- 9,9-Diicosyl-9H-fluorene-2,7-diamine. (n.d.). BLDpharm.

- SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. (2019). Chalcogenide Letters.

- Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2021). MDPI.

- Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. (2021). MDPI.

- 9,9-Dioctyl-2,7-dibromofluorene 96. (n.d.). Sigma-Aldrich.

- Molecular Design Principles for Achieving Strong Chiroptical Properties of Fluorene Copolymers in Thin Films. (2019). Eindhoven University of Technology Research Portal.

Sources

- 1. 2,7-Diamino-9,9-di-n-octylfluorene | C29H44N2 | CID 59306005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9,9-Dioctyl-9H-fluorene-2,7-diamine | CymitQuimica [cymitquimica.com]

- 5. 9,9-Dioctyl-9H-fluorene-2,7-diamine 98.00% | CAS: 851042-10-9 | AChemBlock [achemblock.com]

- 6. Polyfluorene - Wikipedia [en.wikipedia.org]

- 7. 20.210.105.67 [20.210.105.67]

- 8. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

9,9-Dioctyl-9H-fluorene-2,7-diamine molecular weight

An In-depth Technical Guide to 9,9-Dioctyl-9H-fluorene-2,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dioctyl-9H-fluorene-2,7-diamine is a highly functionalized aromatic molecule that has garnered significant attention across diverse scientific fields. Its rigid, planar fluorene core, enhanced solubility from long alkyl chains, and reactive amine groups make it a versatile building block. This guide provides a comprehensive overview of its molecular properties, synthesis, characterization, and key applications, offering field-proven insights for professionals in materials science and drug discovery.

Core Molecular and Physicochemical Profile

The unique characteristics of 9,9-Dioctyl-9H-fluorene-2,7-diamine stem from its distinct structural features. The central fluorene unit provides a rigid and highly conjugated π-system, which is fundamental to its electronic and photophysical properties. The two long octyl chains at the C9 position are a critical design choice; they disrupt intermolecular packing, thereby significantly enhancing the molecule's solubility in common organic solvents. This improved processability is a key advantage for its use in polymer synthesis and device fabrication. The amine functionalities at the C2 and C7 positions serve as reactive sites for further chemical modification and polymerization.

Table 1: Key Molecular and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 420.67 g/mol | [1][2][3] |

| Molecular Formula | C₂₉H₄₄N₂ | [1][2][4][5] |

| CAS Number | 851042-10-9 | [2][3][4] |

| IUPAC Name | 9,9-dioctyl-9H-fluorene-2,7-diamine | [3][4] |

| Synonyms | 2,7-Diamino-9,9-di-n-octylfluorene | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

Synthesis and Purification Protocol

The most common and efficient laboratory-scale synthesis of 9,9-Dioctyl-9H-fluorene-2,7-diamine involves the reduction of its dinitro precursor, 2,7-dinitro-9,9-dioctyl-9H-fluorene. The choice of stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a well-established and reliable method for reducing aromatic nitro groups to amines with high yield.

Experimental Protocol: Synthesis via Nitro Group Reduction

-

Precursor Preparation : The synthesis begins with the alkylation of fluorene, followed by nitration to yield 2,7-dinitro-9,9-dioctyl-9H-fluorene. This precursor is the direct starting material for the final reduction step.

-

Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 2,7-dinitro-9,9-dioctyl-9H-fluorene.

-

Reagent Addition : Add a solvent mixture of concentrated hydrochloric acid (HCl) and glacial acetic acid (CH₃COOH). The acidic environment is crucial for the activity of the reducing agent.

-

Reduction : While stirring, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise to control the exothermic reaction.

-

Heating : Heat the reaction mixture to approximately 65°C for several hours (typically 5 hours) to ensure the complete reduction of both nitro groups.[6]

-

Work-up : After cooling to room temperature, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH solution) until it becomes alkaline. This step precipitates the tin salts and liberates the free diamine product.

-

Extraction : The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane to isolate the product.

-

Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final high-purity 9,9-Dioctyl-9H-fluorene-2,7-diamine.

Causality in Experimental Design

-

Stannous Chloride as Reducing Agent : SnCl₂ is a classic choice for this transformation because it is effective, relatively inexpensive, and the reaction conditions are not overly harsh, preserving the core fluorene structure.

-

Acidic Medium : The acidic environment activates the stannous chloride and protonates the nitro groups, facilitating the reduction process.

-

Alkaline Work-up : Neutralization is a critical self-validating step. A successful pH swing ensures the complete precipitation of inorganic tin byproducts and the conversion of the amine salt into its free, organic-soluble form, enabling efficient extraction.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 9,9-Dioctyl-9H-fluorene-2,7-diamine.

Key Applications in Research and Development

The versatile structure of this diamine has made it a valuable component in several advanced research areas.

A. Organic Electronics: A Monomer for Conjugated Polymers

9,9-Dioctyl-9H-fluorene-2,7-diamine is a key monomer for synthesizing polyfluorene derivatives. These polymers are extensively studied for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

-

Mechanism of Action : The diamine can be polymerized with other monomers (e.g., bis(pyrylium salt)s) through reactions like ring-transmutation polymerization.[7][8] The resulting polymers possess a conjugated backbone where the fluorene unit acts as a blue-light emitter. The dioctyl side chains ensure solubility and good film-forming properties, which are essential for fabricating high-performance electronic devices.

-

Expert Insight : The electron-donating nature of the amine groups can be used to tune the electronic properties of the resulting polymer, influencing its charge transport characteristics and emission wavelength.

Diagram: Role in Polymer Synthesis

Caption: Polymerization scheme involving the fluorene diamine monomer.

B. Drug Development: Scaffold for Hepatitis C Virus (HCV) Inhibitors

In medicinal chemistry, the rigid fluorene scaffold has been successfully employed to design highly potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.

-

Mechanism of Action : Symmetrical molecules built around the 2,7-diaminofluorene core serve as a rigid anchor. The amine groups are functionalized, often with prolinamide derivatives and other amino acid residues, to create molecules that bind with high affinity to the NS5A protein, disrupting its function and inhibiting viral replication.[6]

-

Expert Insight : The fluorene core offers a more rigid and defined structure compared to more flexible backbones like benzidine. This pre-organization of the appended functional groups can lead to a lower entropic penalty upon binding, resulting in picomolar-level inhibitory activity. Compound 26, derived from this scaffold, showed potent activity against HCV genotype 1b with an EC₅₀ of 36 pM.[6]

C. Porous Materials: Linker for Covalent Organic Frameworks (COFs)

The diamine serves as a building block, or "linker," in the synthesis of 2D Covalent Organic Frameworks (COFs).

-

Mechanism of Action : COFs are crystalline porous polymers with well-defined structures. The diamine can be reacted with other multitopic linkers (e.g., aldehydes) to form robust, porous networks linked by strong covalent bonds (e.g., imine bonds). These materials are being explored for applications in gas storage, catalysis, and sensing.[9]

Analytical Characterization

Confirming the identity and purity of 9,9-Dioctyl-9H-fluorene-2,7-diamine is critical. A combination of spectroscopic techniques provides a self-validating system for quality control.

Table 2: Standard Characterization Methods

| Technique | Expected Results and Interpretation |

| ¹H NMR | - Aromatic Protons : Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the fluorene backbone. - Amine Protons : A broad singlet corresponding to the -NH₂ groups. - Alkyl Protons : A series of signals in the upfield region (approx. 0.8-2.0 ppm) characteristic of the two octyl chains, including a distinct triplet for the terminal methyl groups. |

| Mass Spectrometry | - Molecular Ion Peak : A prominent peak at m/z ≈ 420.7, corresponding to the molecular weight of the compound [M]⁺ or [M+H]⁺. This provides direct confirmation of the molecular formula. |

| FTIR Spectroscopy | - N-H Stretch : Characteristic stretching vibrations for the primary amine groups in the 3200-3500 cm⁻¹ region. - C-H Stretch : Aliphatic and aromatic C-H stretching bands below and above 3000 cm⁻¹, respectively. |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 9,9-Dioctyl-9H-fluorene-2,7-diamine is classified as a substance that causes skin irritation and serious eye irritation.[3]

-

Handling : Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.[2]

-

Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

9,9-Dioctyl-9H-fluorene-2,7-diamine is a high-value chemical intermediate whose utility is rooted in its unique hybrid structure. The combination of a rigid, electronically active core with solubilizing alkyl chains and reactive amine handles makes it a powerful tool for innovation. From creating the next generation of flexible displays and solar cells to serving as the foundation for life-saving antiviral drugs, its potential continues to expand, making it a molecule of significant interest for advanced research and development.

References

-

9,9-Dioctyl-9H-fluorene-2,7-diamine | CymitQuimica.

-

9,9-Dioctyl-9H-fluorene-2,7-diamine - porphyrin-systems.

-

9,9-Dioctyl-9H-fluorene-2,7-diamine - CD Bioparticles.

-

Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. MDPI.

-

2,7-Diamino-9,9-di-n-octylfluorene | C29H44N2 | CID 59306005 - PubChem. National Center for Biotechnology Information.

-

9,9-Dioctyl-9H-fluorene-2,7-diamine - Advanced ChemBlocks.

-

Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. MDPI.

-

Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9'-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Digital Scholarship@UNLV.

-

9,9-Dioctyl-9H-fluorene-2,7-diamine - Sigma-Aldrich.

-

The synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) organic semiconductor and use of it as an interlayer on Au/n-Si diode. ResearchGate.

-

9,9-Dioctyl-9H-fluorene-2,7-diaMine 851042-10-9 wiki. Guidechem.

-

9,9-Dioctyl-9H-fluorene-2,7-diamine. Lianchuang Optoelectronic.

Sources

- 1. 9,9-Dioctyl-9H-fluorene-2,7-diamine | CymitQuimica [cymitquimica.com]

- 2. 9,9-Dioctyl-9H-fluorene-2,7-diamine – porphyrin-systems [porphyrin-systems.com]

- 3. 2,7-Diamino-9,9-di-n-octylfluorene | C29H44N2 | CID 59306005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,9-Dioctyl-9H-fluorene-2,7-diamine 98.00% | CAS: 851042-10-9 | AChemBlock [achemblock.com]

- 5. 9,9-Dioctyl-9H-fluorene-2,7-diamine - CAS:851042-10-9 - 联系我们果博东方有限公司开户客服电话19187099992(福布斯) [sunatech.com]

- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 8. mdpi.com [mdpi.com]

- 9. 9,9-Dioctyl-9H-fluorene-2,7-diamine - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to the Synthesis of 9,9-Dioctyl-9H-fluorene-2,7-diamine

Foreword: The Significance of 9,9-Dioctyl-9H-fluorene-2,7-diamine in Modern Materials Science

9,9-Dioctyl-9H-fluorene-2,7-diamine is a crucial building block in the development of advanced organic electronic materials. Its fluorene core provides a rigid, planar, and highly fluorescent platform, while the diamino functionalities at the 2 and 7 positions offer versatile points for polymerization and molecular elaboration. The long alkyl chains at the 9-position ensure solubility in common organic solvents, a critical aspect for the processability of resulting polymers and materials. These polymers find extensive applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of the synthetic routes to this important intermediate, detailing the underlying chemical principles and offering robust, field-tested protocols for its preparation.

Strategic Synthesis Overview: A Two-Step Approach

The most common and efficient pathway to 9,9-Dioctyl-9H-fluorene-2,7-diamine involves a two-step synthetic sequence starting from 9,9-dioctylfluorene. This strategy hinges on the regioselective dinitration of the fluorene core, followed by the reduction of the nitro groups to the desired diamine.

Caption: Overall synthetic strategy for 9,9-Dioctyl-9H-fluorene-2,7-diamine.

Part 1: Electrophilic Nitration of 9,9-Dioctylfluorene

The introduction of two nitro groups at the 2 and 7 positions of the fluorene core is achieved through an electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to ensure high yield and the correct isomer formation.

Mechanistic Insight: The Role of the Nitronium Ion

The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of a nitrate salt and a strong acid, or from fuming nitric acid. The electron-rich fluorene ring readily attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion), which then rearomatizes by losing a proton to yield the nitro-substituted product. The substitution occurs preferentially at the 2 and 7 positions due to the directing effects of the fused benzene rings and the alkyl substituents.

Caption: Simplified mechanism of electrophilic nitration of 9,9-dioctylfluorene.

Experimental Protocol: Nitration of 9,9-Dioctylfluorene

This protocol is adapted from established procedures for the nitration of alkylated fluorenes.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9,9-Dioctylfluorene | 390.68 | 10.0 g | 0.0256 |

| Fuming Nitric Acid | 63.01 | 20 mL | - |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 9,9-dioctylfluorene in 100 mL of glacial acetic acid.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add 20 mL of fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Slowly pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring.

-

A yellow precipitate of 2,7-dinitro-9,9-dioctylfluorene will form.

-

Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a mixture of ethanol and ethyl acetate to afford the pure 2,7-dinitro-9,9-dioctylfluorene as a yellow solid.

Characterization of 2,7-Dinitro-9,9-dioctylfluorene:

-

Melting Point: 293-295 °C[2]

-

FTIR (KBr, cm⁻¹): Characteristic peaks for the nitro group (NO₂) are expected around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching).[2] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching from the octyl chains will be seen below 3000 cm⁻¹.

-

¹H NMR (CDCl₃, δ ppm): The aromatic protons are expected to appear in the range of 7.5-8.5 ppm. The signals for the octyl chains will be in the upfield region (0.8-2.0 ppm).

-

¹³C NMR (CDCl₃, δ ppm): The aromatic carbons will resonate between 120-150 ppm, with the carbons attached to the nitro groups being significantly deshielded. The aliphatic carbons of the octyl chains will appear in the range of 14-40 ppm.

Part 2: Reduction of 2,7-Dinitro-9,9-dioctylfluorene to 9,9-Dioctyl-9H-fluorene-2,7-diamine

The final step in the synthesis is the reduction of the dinitro compound to the corresponding diamine. Several methods are effective for this transformation, with the choice often depending on the scale of the reaction and the available equipment. Two reliable methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride

This is a classic and robust method for the reduction of aromatic nitro compounds.

Mechanistic Insight:

Tin(II) chloride acts as a reducing agent in the presence of a strong acid, typically hydrochloric acid. The tin(II) is oxidized to tin(IV) while the nitro group is reduced to an amino group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.

Caption: Reduction of the dinitro intermediate using tin(II) chloride.

Experimental Protocol:

This protocol is based on a general procedure for the reduction of dinitrofluorenes.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,7-Dinitro-9,9-dioctylfluorene | 480.67 | 5.0 g | 0.0104 |

| Tin(II) Chloride Dihydrate | 225.63 | 23.5 g | 0.104 |

| Concentrated HCl | 36.46 | 50 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5.0 g of 2,7-dinitro-9,9-dioctylfluorene in 100 mL of ethanol.

-

Add 23.5 g of tin(II) chloride dihydrate to the suspension.

-

Slowly add 50 mL of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain it at this temperature for 4 hours. The yellow solid should gradually dissolve.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate will form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 9,9-Dioctyl-9H-fluorene-2,7-diamine.

-

The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method B: Catalytic Hydrogenation

This method is often preferred for its cleaner reaction profile and easier work-up.

Mechanistic Insight:

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically palladium on carbon (Pd/C). The activated hydrogen then reduces the nitro groups to amino groups. This method is generally high-yielding and avoids the use of stoichiometric amounts of metal reductants.

Caption: Catalytic hydrogenation of the dinitro intermediate.

Experimental Protocol:

This protocol is adapted from a general procedure for the reduction of dinitrofluorenes.[4]

Materials:

| Reagent/Solvent/Catalyst | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,7-Dinitro-9,9-dioctylfluorene | 480.67 | 5.0 g | 0.0104 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Methanol | 32.04 | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon pressure | - |

Procedure:

-

To a 500 mL round-bottom flask, add 5.0 g of 2,7-dinitro-9,9-dioctylfluorene, 100 mL of THF, and 100 mL of methanol.

-

Carefully add 0.5 g of 10% Pd/C to the solution.

-

Securely attach a balloon filled with hydrogen gas to the flask.

-

Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 9,9-Dioctyl-9H-fluorene-2,7-diamine.

-

The product can be purified by recrystallization from ethanol.

Characterization of 9,9-Dioctyl-9H-fluorene-2,7-diamine:

-

Molecular Formula: C₂₉H₄₄N₂[5]

-

Molecular Weight: 420.67 g/mol [5]

-

Appearance: Solid[5]

-

Purity: Typically >98%[5]

-

FTIR (KBr, cm⁻¹): The characteristic N-H stretching vibrations of the primary amine groups are expected in the region of 3200-3500 cm⁻¹. The disappearance of the strong nitro group absorptions confirms the completion of the reduction.

-

¹H NMR (CDCl₃, δ ppm): The aromatic protons will show a significant upfield shift compared to the dinitro precursor, typically appearing in the range of 6.5-7.5 ppm. The N-H protons will give a broad signal. The signals for the octyl chains will remain in the upfield region.

-

¹³C NMR (CDCl₃, δ ppm): The aromatic carbons attached to the amino groups will be significantly shielded compared to the dinitro precursor.

Safety Considerations

-

Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

-

Reduction: When using tin(II) chloride and concentrated HCl, be aware of the corrosive nature of the acid. The neutralization with a strong base is also exothermic. When performing catalytic hydrogenation, hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and the system is properly set up to handle the gas.

Conclusion

The synthesis of 9,9-Dioctyl-9H-fluorene-2,7-diamine is a well-established process that provides a valuable monomer for the creation of advanced organic materials. By carefully controlling the reaction conditions for both the nitration and reduction steps, researchers can reliably obtain this key building block in high purity. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of materials science and drug development to confidently synthesize this versatile compound.

References

- Bruker. (n.d.). 300 MHz and 400 MHz Avance Spectrometers.

-

PubChem. (n.d.). 2,7-Dinitro-9-fluorenone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]

- Mousa, M. H. A., Ahmed, N. S., Schwedtmann, K., Frakolaki, E., Vassilaki, N., Zoidis, G., Weigand, J. J., & Abadi, A. H. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Pharmaceuticals, 14(4), 292.

-

Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]

- Fishel, D. L., Kletecka, G., & Muralidhara, R. (1972). Chemical Carcinogenesis : Syntheses of 2,7-Bis- (Acetamido) Fluorenes with Increased Molecular Thickness by 9-Substitution. Ohio Journal of Science, 72(6), 371-378.

- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

-

SpectraBase. (n.d.). 2,7-Dinitro-9H-fluorene. Retrieved from [Link]

- Gryko, D. T., & Piechowska, J. (2012). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules, 17(12), 14357-14376.

- Chou, P.-T., & Chen, C.-T. (2004). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 6(14), 2413–2416.

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (n.d.). Figure S5. ¹³C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene.... Retrieved from [Link]

- Huang, L. (2011). 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3449.

- Google Patents. (n.d.). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.

- Yıldırım, M., Erdoğan, A., Yüksel, Ö. F., Kuş, M., Can, M., Akın, Ü., & Tuğluoğlu, N. (2019). The synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) organic semiconductor and use of it as an interlayer on Au/n-Si diode. Journal of Materials Science: Materials in Electronics, 30(14), 13469–13478.

-

ResearchGate. (n.d.). Comparison of the FTIR spectra of 7 (green line), 9 (red line), and 11.... Retrieved from [Link]

-

SpectraBase. (n.d.). 9-methyl-2,9-dinitro-9H-fluorene. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluoren-9-ol. Retrieved from [Link]

-

Studylib. (n.d.). IS NIR Spectra Library: Complete Collection (6049 Spectra). Retrieved from [Link]

Sources

- 1. kb.osu.edu [kb.osu.edu]

- 2. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 5. 9,9-Dioctyl-9H-fluorene-2,7-diamine | CymitQuimica [cymitquimica.com]

A Technical Guide to the Solubility of 9,9-Dioctyl-9H-fluorene-2,7-diamine: A Core Monomer for Organic Electronics

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 9,9-Dioctyl-9H-fluorene-2,7-diamine (CAS: 851042-10-9), a critical building block for high-performance organic semiconducting polymers. While specific quantitative solubility data is not extensively reported in peer-reviewed literature, this document synthesizes a robust qualitative and predictive solubility profile based on its molecular structure and the known properties of analogous compounds. Crucially, we furnish a detailed, field-proven experimental protocol for researchers to precisely determine solubility parameters in their solvents of choice, ensuring reproducible and reliable results for materials formulation and device fabrication.

Introduction: The Central Role of 9,9-Dioctyl-9H-fluorene-2,7-diamine

9,9-Dioctyl-9H-fluorene-2,7-diamine is a key organic monomer valued for its rigid, planar fluorene core and the synthetic versatility afforded by its two primary amine groups. Its chemical structure, featuring two long octyl chains at the C9 position, is a deliberate design choice to impart significant solubility in common organic solvents.[1][2] This processability is paramount for its primary application: the synthesis of soluble, high-molecular-weight polyfluorene derivatives. These polymers are at the forefront of research and development in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3]

The ability to form uniform, high-quality thin films from solution is directly dependent on the solubility of the precursor monomers and the resulting polymers. Therefore, a thorough understanding of the solubility of 9,9-Dioctyl-9H-fluorene-2,7-diamine is a foundational requirement for any research or development effort in this domain.

Compound Properties:

| Property | Value |

|---|---|

| Chemical Formula | C₂₉H₄₄N₂ |

| Molecular Weight | 420.69 g/mol [4] |

| Appearance | Solid (typically a light brown or white powder)[1] |

| CAS Number | 851042-10-9[5] |

Predictive Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is governed by its intermolecular interactions with the solvent. The molecular structure of 9,9-Dioctyl-9H-fluorene-2,7-diamine provides clear indicators of its expected behavior.

-

Nonpolar Core and Alkyl Chains: The large, aromatic fluorene core and the two C₈H₁₇ alkyl chains are nonpolar. These dominate the molecular structure, suggesting strong van der Waals interactions with nonpolar solvents.

-

Polar Amine Groups: The two amine (-NH₂) groups at the 2 and 7 positions introduce polarity and the capacity for hydrogen bonding.

Causality: The long octyl chains are the primary drivers of solubility in organic media. They effectively shield the rigid, π-stacked fluorene core, preventing the aggregation that typically plagues large aromatic molecules and enhances interaction with solvent molecules. The amine groups, while polar, represent a smaller fraction of the overall molecular surface area.

Based on this structure, a qualitative solubility profile can be predicted:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene, Chlorobenzene | High | Excellent van der Waals interactions between the solvent's aromatic ring and the fluorene core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating large organic molecules with moderate polarity. |

| Ethers | Tetrahydrofuran (THF) | High | THF is a versatile solvent for a wide range of organic materials, including polymers derived from this monomer.[6] |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents can interact with the amine groups, though the large nonpolar backbone may limit very high solubility. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group can interact with the amines, but the nonpolar bulk of the molecule will resist solvation. |

| Alkanes | Hexane, Cyclohexane | Moderate | Favorable interactions with the octyl chains, but less effective at solvating the aromatic core compared to aromatic solvents. |

| Aqueous | Water | Insoluble | The overwhelming hydrophobic nature of the molecule prevents dissolution in water. The parent compound, fluorene, is also insoluble in water.[7] |

Reference Data: Solubility of Unsubstituted Fluorene

While quantitative data for the target molecule is scarce, experimental data for the parent fluorene core (C₁₃H₁₀) provides a useful baseline. A study by G.L. Zoha et al. determined the mole fraction solubility of fluorene in several solvents.[8][9] It is critical to note that the addition of two long alkyl chains and two amine groups in 9,9-Dioctyl-9H-fluorene-2,7-diamine will significantly increase its solubility in organic solvents compared to these values.

Table 2: Mole Fraction Solubility (x₁) of Fluorene in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x₁) |

| Methylbenzene (Toluene) | 0.297 |

| Dimethylbenzene (Xylene) | 0.281 |

| Ethanol | 0.015 |

| Isopropanol | 0.011 |

| n-Butanol | 0.014 |

Data extracted from J. Chem. Eng. Data 2007, 52, 6, 2188–2189.[8]

Insight: This data clearly demonstrates that the fluorene core is significantly more soluble in aromatic solvents than in alcohols, reinforcing the predictive profile for its dioctyl-diamine derivative.

Experimental Protocol for Quantitative Solubility Determination

For drug development and materials science applications, precise solubility values are non-negotiable. The following gravimetric method is a robust, self-validating protocol for determining the solubility of 9,9-Dioctyl-9H-fluorene-2,7-diamine in a specific solvent at a controlled temperature.

Objective

To determine the quantitative solubility (e.g., in mg/mL or g/100 mL) of 9,9-Dioctyl-9H-fluorene-2,7-diamine in a selected organic solvent at a specified temperature.

Materials & Equipment

-

9,9-Dioctyl-9H-fluorene-2,7-diamine (high purity, >98%)

-

Selected solvent (analytical or HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or orbital incubator

-

Small glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks

-

Glass syringes

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 9,9-Dioctyl-9H-fluorene-2,7-diamine to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at equilibrium. A starting point is ~50-100 mg for 2 mL of solvent.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen solvent to the vial.

-

Securely cap the vial.

-

Place the vial in a shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For complex organic molecules, 24 to 48 hours is recommended.

-

-

Sample Collection and Analysis:

-

After equilibration, remove the vial from the shaker and let it stand at the same temperature for at least 1-2 hours to allow the excess solid to settle completely.

-

Pre-weigh a clean, dry volumetric flask on an analytical balance and record the mass (m_flask).

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a glass syringe. Avoid disturbing the settled solid.

-

Attach a syringe filter to the syringe and dispense the solution into the pre-weighed volumetric flask. The filtration step is crucial to remove any microscopic solid particles.

-

Gently evaporate the solvent from the flask. This can be done on a hot plate at low heat in a fume hood or using a rotary evaporator.

-

Once all solvent is removed, place the flask in a drying oven (e.g., 60 °C) for several hours to remove any residual solvent traces.

-

Transfer the flask to a desiccator to cool to room temperature, then weigh it on the same analytical balance (m_final).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid:

-

m_solid = m_final - m_flask

-

-

Calculate the solubility:

-

Solubility (mg/mL) = m_solid (mg) / Volume of supernatant analyzed (mL)

-

-

Safety Precautions

-

Always operate within a certified fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 9,9-Dioctyl-9H-fluorene-2,7-diamine before handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[10]

Conclusion and Application Significance

A precise understanding of the solubility of 9,9-Dioctyl-9H-fluorene-2,7-diamine is fundamental to its successful use. While published quantitative data is limited, its molecular architecture strongly indicates high solubility in common aromatic and chlorinated organic solvents. The provided experimental protocol offers a reliable and accurate method for researchers to generate the specific data required for their work. This knowledge is essential for:

-

Ink Formulation: Developing stable, processable inks for spin-coating, inkjet printing, or blade-coating of organic electronic layers.

-

Polymerization Control: Ensuring homogeneous reaction conditions during polymerization to achieve high molecular weights and low polydispersity.

-

Purification: Selecting appropriate solvent/anti-solvent systems for recrystallization to achieve high-purity material.

-